Deae-F

Description

Tilorone is a orally available small molecule interferon inducer that is used as an antiviral agent.

TILORONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An antiviral agent used as its hydrochloride. It is the first recognized synthetic, low-molecular-weight compound that is an orally active interferon inducer, and is also reported to have antineoplastic and anti-inflammatory actions.

See also: Tilorone Hydrochloride (active moiety of).

Propriétés

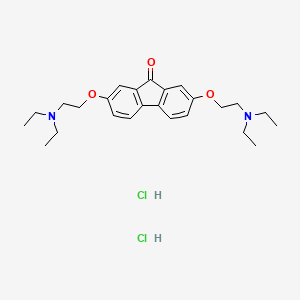

Numéro CAS |

27591-69-1 |

|---|---|

Formule moléculaire |

C25H35ClN2O3 |

Poids moléculaire |

447.0 g/mol |

Nom IUPAC |

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |

InChI |

InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |

Clé InChI |

IRHBANNTGULQJF-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

27591-69-1 (di-hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DEAE-Functionalized Compounds

A Note on Terminology: The term "DEAE-F" does not correspond to a standardized chemical name in widely accessible chemical databases. It is likely an abbreviation or a specific product name, possibly referring to a "fast flow" variant of a DEAE-functionalized chromatography resin. This guide will, therefore, focus on the core chemical moiety, Diethylaminoethanol (DEAE), and its most common derivatives used in research and drug development: DEAE-Cellulose, DEAE-Dextran, and DEAE-Sepharose Fast Flow.

Part 1: The Core Moiety: Diethylaminoethanol (DEAE)

Diethylaminoethanol (DEAE) is the fundamental chemical building block for a range of derivatives used in various industrial and scientific applications. It is an organic compound that contains both a tertiary amine and a primary alcohol functional group.

Chemical Structure and Molecular Weight of DEAE

DEAE is a colorless, hygroscopic liquid with a characteristic ammonia-like odor.[1] It is miscible with water, alcohol, and ether.[2]

Chemical Formula: C₆H₁₅NO[3]

Molecular Weight: 117.19 g/mol [4]

IUPAC Name: 2-(Diethylamino)ethan-1-ol[3]

Synonyms: 2-(Diethylamino)ethanol, N,N-Diethylethanolamine[1][3]

Chemical Structure:

Sources

DEAE-F (Tilorone): Mechanism of Action & Interferon Induction Protocols

This technical guide provides a rigorous analysis of DEAE-F (Tilorone), focusing on its mechanism of action as an interferon inducer.[1] It is structured to bridge historical pharmacological data with modern immunological insights (TLR/STING pathways).[2]

Technical Guide for Drug Development & Immunopharmacology

Executive Summary & Chemical Identity

DEAE-F refers to Bis-DEAE-Fluorenone (chemically: 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one), widely known as Tilorone .[1][2][3][4][5] It holds a unique position in immunopharmacology as the first recognized synthetic, low-molecular-weight oral interferon (IFN) inducer.[2][3][4]

Unlike high-molecular-weight inducers (e.g., Poly I:C) that mimic viral RNA structurally, DEAE-F functions through a complex interplay of DNA intercalation and modulation of innate immune sensors.[2] While highly potent in murine models, its translational efficacy in humans is limited by strict species specificity—a critical variable for researchers designing preclinical assays.

Structural Basis of Activity

The DEAE-F molecule consists of a tricyclic fluorenone core flanked by two cationic diethylaminoethyl (DEAE) side chains.

-

Fluorenone Core: Provides a planar structure allowing for intercalation between DNA base pairs (preferentially AT-rich regions).[2]

-

Cationic Side Chains: The DEAE moieties are protonated at physiological pH.[2] This cationic charge facilitates:

Table 1: Physicochemical Profile

| Parameter | Specification | Functional Implication |

| Chemical Name | Tilorone Dihydrochloride | Active salt form |

| MW | ~483.4 g/mol | Small molecule (high permeability) |

| Solubility | Water-soluble | High oral bioavailability |

| pKa | Basic (Amine groups) | Drives lysosomal accumulation |

| DNA Binding | Intercalation (Kd ~10⁻⁶ M) | Stabilizes DNA; triggers damage sensors |

Mechanism of Action: The "Dual-Trigger" Hypothesis

The mechanism of DEAE-F is distinct from direct TLR agonists like Imiquimod.[2] Current evidence suggests a "Dual-Trigger" mechanism involving both direct sensor engagement and stress-response signaling.[2]

A. The In Vitro Paradox

Historically, DEAE-F failed to induce IFN in cultured macrophages in vitro despite robust in vivo activity. Modern analysis suggests this is due to the requirement for a specific metabolic environment or cross-talk between cell types (e.g., NK cells and Dendritic Cells) that is absent in monocultures.

B. Signaling Pathways[2]

-

Endosomal TLR Activation: DEAE-F accumulates in endosomes, where it likely alters the conformation of nucleic acids or directly engages TLR7 (ssRNA sensor), triggering the MyD88

IRF7 cascade. -

STING/cGAS Crosstalk: Recent studies indicate DEAE-F may activate the STING pathway, typically associated with cytosolic DNA sensing.[2] This is crucial for the induction of Type I Interferons (IFN-

/ -

IRDS Induction: Tilorone induces an "IFN-Related DNA Damage Resistance Signature" (IRDS), suggesting that its DNA intercalating property mimics genotoxic stress, which the cell interprets as a viral invasion.[2]

Diagram 1: DEAE-F Signaling Cascade

The following diagram illustrates the convergence of endosomal accumulation and DNA interaction leading to IFN gene transcription.

Caption: DEAE-F activates IFN via dual pathways: endosomal TLR7 sensitization and nuclear stress signals engaging STING.[2]

Experimental Protocols

Due to the "In Vitro Paradox," in vivo murine models remain the gold standard for validating DEAE-F activity.

Protocol A: In Vivo Interferon Induction Assay (Mouse)

Objective: Quantify serum IFN-

Reagents:

-

Tilorone Dihydrochloride (Sigma-Aldrich or equivalent, >98% purity).[2]

-

Vehicle: Sterile Water or 0.9% Saline.[2]

-

ELISA Kit: Mouse IFN-alpha/beta Platinum ELISA.[2]

Workflow:

-

Preparation: Dissolve DEAE-F in sterile vehicle to a concentration of 5 mg/mL.

-

Dosing: Administer 250 mg/kg (high dose for max induction) or 50 mg/kg (therapeutic dose) via Oral Gavage (PO) to female CD-1 or BALB/c mice (n=5 per group).[2]

-

Timepoints: Critical sampling times are 18h and 24h post-administration. (Note: DEAE-F has a delayed peak compared to Poly I:C).[2]

-

Collection: Collect whole blood via cardiac puncture or submandibular bleed.[2] Allow clotting for 30 min; centrifuge at 2000 x g for 10 min to isolate serum.

-

Quantification: Analyze serum immediately via ELISA or store at -80°C.

-

Bioassay Validation (Optional): Apply serum to L929 cell monolayers and challenge with VSV (Vesicular Stomatitis Virus) to confirm functional antiviral activity (CPE inhibition).

Protocol B: In Vitro Antiviral Efficacy (Bypassing Direct IFN Measurement)

Since direct IFN induction is hard to detect in vitro, efficacy is best measured by viral inhibition assays in competent cells (e.g., Vero 76 or HeLa).

-

Seeding: Seed Vero 76 cells (10⁴ cells/well) in 96-well plates.

-

Treatment: Treat with DEAE-F serial dilutions (0.1 µM – 100 µM) for 2 hours prior to infection.[2]

-

Infection: Infect with target virus (e.g., Ebola-GFP, Influenza) at MOI 0.1.[2]

-

Readout: Measure viral replication via fluorescence (GFP) or plaque assay at 48h.[2]

-

Cytotoxicity Control: Run a parallel MTT assay to ensure viral inhibition is not due to cell death.

Diagram 2: In Vivo Assay Workflow

Caption: Standardized workflow for assessing systemic interferon induction by DEAE-F in murine models.

Comparative Analysis & Species Specificity

A major pitfall in DEAE-F research is assuming cross-species equivalence.[2] The drug is a potent IFN inducer in mice but acts via alternative mechanisms in other species.

Table 2: Species-Specific Response

| Species | IFN Induction | Antiviral Mechanism | Notes |

| Mouse | High | Systemic IFN- | Gold standard for testing.[2] Delayed peak (18-24h).[2] |

| Rat | Low/None | IFN-Independent | Works via hypoxia-response genes/IRDS.[2] |

| Human | Low | Broad-Spectrum (Unknown) | Poor systemic IFN induction; effective against viral respiratory infections via local mucosal immunity or direct viral inhibition.[2] |

References

-

Tilorone: A Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and Beyond. Ekins, S., et al. (2020).[2][6][7] Antimicrobial Agents and Chemotherapy.[2] Link

-

Bis-DEAE-Fluorenone: Mechanism of Antiviral Protection and Stimulation of Interferon Production in the Mouse. De Clercq, E., & Merigan, T. C. (1971).[2] Journal of Infectious Diseases. Link

-

Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats. Zschaler, J., et al. (2021).[2][8] Viruses (MDPI).[2] Link

-

Tilorone hydrochloride: an oral interferon-inducing agent. Kaufman, H. E., et al.[2] (1971).[2] Antimicrobial Agents and Chemotherapy.[2] Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Tilorone hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. DeCS [decs.bvsalud.org]

- 4. Medvik: tiloron [medvik.cz]

- 5. scribd.com [scribd.com]

- 6. Combination of STING and TLR 7/8 Agonists as Vaccine Adjuvants for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]

- 8. TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the DNA Intercalation and Binding Affinity of Novel Compounds

Executive Summary: The interaction of small molecules with DNA is a cornerstone of therapeutic drug design, particularly in oncology. DNA intercalators, planar molecules that insert themselves between the base pairs of the double helix, are a significant class of anti-cancer agents.[1] Determining the binding affinity and mode of interaction is critical for developing new, more effective therapeutics. This guide provides a comprehensive framework for characterizing the DNA intercalation and binding affinity of novel compounds. While we will use the hypothetical compound "DEAE-F" to illustrate the methodologies, the principles and protocols described herein are universally applicable to any putative DNA-binding agent. We will delve into the core spectroscopic techniques—UV-Visible, Fluorescence, and Circular Dichroism—providing not just the procedural steps, but the underlying rationale to ensure robust, reliable, and interpretable data.

Part 1: Foundational Principles & Preliminary Characterization

Before investigating the interaction of DEAE-F with DNA, it is imperative to understand the foundational principles of DNA intercalation and to perform preliminary characterization of the compound and DNA separately.

The Mechanism of DNA Intercalation

DNA intercalation involves the insertion of a planar, aromatic molecule (the intercalator) between adjacent base pairs of the DNA double helix.[2] This physical insertion causes a conformational change in the DNA, typically resulting in an unwinding of the helix and an increase in its length.[3] These structural perturbations are the basis for the spectroscopic and biophysical changes that are measured to quantify the binding affinity.

Caption: The process of DNA intercalation by a small molecule.

Essential Preliminary Steps: Establishing Baselines

A self-validating system begins with impeccable baselines. It is crucial to characterize the spectroscopic properties of both the DNA and DEAE-F in the chosen buffer system before commencing binding studies.

-

DNA Quality Control: The concentration and purity of the DNA stock solution (commonly calf thymus DNA, or ct-DNA) must be verified. This is achieved using UV-Visible spectroscopy, where the ratio of absorbance at 260 nm to 280 nm (A260/A280) should be ~1.8–1.9, indicating minimal protein contamination.[4]

-

Compound Characterization: The absorption and emission spectra of DEAE-F alone in the assay buffer must be recorded. This provides the λmax (wavelength of maximum absorbance) and emission maximum, which are essential for designing the titration experiments.

-

Buffer Selection: A buffer that maintains a stable pH and does not interact with either the DNA or the compound is critical. Phosphate or Tris-based buffers (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) are common choices.

Part 2: Core Experimental Techniques for Binding Affinity Studies

A multi-pronged approach using several spectroscopic techniques is essential for a comprehensive and trustworthy characterization of DNA binding.[5][6]

UV-Visible (UV-Vis) Absorption Spectroscopy

Causality: UV-Vis spectroscopy is a fundamental first step to observe the interaction between a compound and DNA.[5] When an intercalating agent binds to DNA, the electronic transitions of the molecule are perturbed. This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the λmax of the compound.[5] These changes are indicative of the close association between the compound's chromophore and the DNA base pairs.

Experimental Protocol: UV-Vis Titration

-

Preparation: Prepare a stock solution of ct-DNA in the chosen buffer. Also, prepare a stock solution of DEAE-F in the same buffer.

-

Setup: Use a dual-beam spectrophotometer. In the sample cuvette, place a fixed concentration of DEAE-F. In the reference cuvette, place the same concentration of DEAE-F to subtract the compound's own absorbance.

-

Titration: Record the initial absorption spectrum of DEAE-F (typically from 200-500 nm). Then, make successive additions of small aliquots of the ct-DNA stock solution to both the sample and reference cuvettes.

-

Equilibration: After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the spectrum.

-

Data Collection: Continue the titration until no further changes in the spectrum are observed, indicating saturation of the binding sites.

Data Analysis: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].[7]

Fluorescence Spectroscopy

Causality: Fluorescence spectroscopy offers higher sensitivity than UV-Vis and can provide information about the binding mode. Two primary approaches are used:

-

Intrinsic Fluorescence: If DEAE-F is fluorescent, its fluorescence may be either quenched or enhanced upon binding to DNA. This change is due to the altered microenvironment of the fluorophore when it is shielded from the aqueous solvent within the DNA helix.

-

Competitive Binding (Ethidium Bromide Displacement): Ethidium bromide (EtBr) is a well-known intercalator whose fluorescence is significantly enhanced upon binding to DNA.[8][9] A new compound that also intercalates will compete with EtBr for the binding sites, leading to the displacement of EtBr and a subsequent quenching of the fluorescence.[10][11] This is a strong indicator of an intercalative binding mode.

Experimental Protocol: Ethidium Bromide (EtBr) Displacement Assay

-

Preparation: Prepare a solution of ct-DNA and EtBr in the buffer, allowing them to fully associate. The concentrations should be chosen such that the initial fluorescence is high but not saturating the detector.

-

Setup: In a fluorometer, excite the DNA-EtBr complex at its excitation wavelength (~520 nm) and record the emission spectrum (peak at ~600 nm).

-

Titration: Add successive aliquots of the DEAE-F stock solution to the cuvette.

-

Equilibration and Measurement: After each addition, allow the solution to equilibrate for 2-3 minutes and then record the fluorescence emission intensity.

-

Data Analysis: The quenching of the EtBr fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which is related to the binding affinity of DEAE-F.

Caption: A typical workflow for studying DNA-ligand interactions.

Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of macromolecules like DNA.[12][13] The DNA double helix is chiral and produces a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[14] Intercalation of a compound like DEAE-F will perturb the DNA structure, leading to changes in these characteristic bands.[14] This provides direct evidence of the interaction and can help distinguish between different binding modes.

Experimental Protocol: CD Titration

-

Preparation: Prepare stock solutions of ct-DNA and DEAE-F in a low-salt buffer (high salt concentrations can interfere with the CD signal).

-

Setup: Use a CD spectropolarimeter. Record the baseline CD spectrum of the buffer alone. Then, record the spectrum of a fixed concentration of ct-DNA.

-

Titration: Add successive aliquots of the DEAE-F stock solution to the cuvette containing the DNA.

-

Equilibration and Measurement: After each addition, mix and equilibrate for 5 minutes, then record the CD spectrum (typically from 220-320 nm).

-

Data Analysis: Observe the changes in the positive and negative bands of the DNA spectrum. An increase in the intensity of the positive band and a corresponding change in the negative band are often indicative of intercalation.

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these experiments should be summarized in a table.

| Parameter | UV-Vis Spectroscopy | Fluorescence (EtBr Assay) | Circular Dichroism |

| Observed Phenomenon | Hypochromism & Bathochromic Shift | Fluorescence Quenching | Perturbation of DNA CD Bands |

| Binding Constant (Kb) | Calculated from Wolfe-Shimer plot | Derived from Stern-Volmer quenching | Qualitative confirmation |

| Binding Stoichiometry (n) | ~1 intercalator per 2-3 bp | Can be estimated | Not directly measured |

| Binding Mode Indication | Consistent with intercalation | Strong evidence for intercalation | Confirms structural change |

Hypothetical Binding Data for DEAE-F:

| Technique | Binding Constant (Kb) (M⁻¹) |

| UV-Visible Spectroscopy | 2.5 x 10⁵ |

| Fluorescence Quenching | 3.1 x 10⁵ |

The consistency of the binding constants obtained from different techniques provides a strong validation of the results.

Caption: Logical flow for data analysis and validation.

Conclusion

By systematically applying the principles and protocols outlined in this guide, researchers can confidently characterize the DNA binding affinity and intercalative properties of novel compounds like DEAE-F. The integration of multiple spectroscopic techniques, coupled with rigorous data analysis, ensures the scientific integrity and trustworthiness of the findings. This foundational understanding is a critical step in the rational design and development of next-generation DNA-targeted therapeutics.

References

-

Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PubMed Central. [Link]

-

Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. PubMed Central. [Link]

-

UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

-

DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution. Soft Matter (RSC Publishing). [Link]

-

New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS Omega. [Link]

-

CD Spectroscopy to Study DNA-Protein Interactions. PubMed. [Link]

-

DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin. PubMed Central. [Link]

-

UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry. [Link]

-

Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]

-

A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society. [Link]

-

BioLab Webinar: Circular Dichroism. YouTube. [Link]

-

Quantitative fluorescence method for continuous measurement of DNA hybridization kinetics using a fluorescent intercalator. PubMed. [Link]

-

Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]

-

Dye for DNA RNA Visualization in Agarose Gel. CSIR NET LIFE SCIENCE COACHING. [Link]

-

Characterization of DNA Structures by Circular Dichroism. PubMed. [Link]

-

A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. PubMed. [Link]

-

How to calculate DNA binding constant?. ResearchGate. [Link]

-

CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. [Link]

-

Determination of the Binding Constant between Oligonucleotide-Coupled Magnetic Microspheres and Target DNA. ACS Omega. [Link]

-

Fluorescence quenching curves of ethidium bromide bound to DNA:. ResearchGate. [Link]

-

Determination of protein–DNA binding constants and specificities from statistical analyses of single molecules: MutS–DNA interactions. PubMed Central. [Link]

-

A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. ResearchGate. [Link]

-

Mechanism of Ethidium Bromide Fluorescence Enhancement on Binding to Nucleic Acids?. Biochemistry. [Link]

-

Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. PubMed. [Link]

-

Can anybody help me calculate DNA binding constant using UV-Vis?. ResearchGate. [Link]

-

Binding Constants and Their Measurement. Moodle@Units. [Link]

-

Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. PubMed. [Link]

Sources

- 1. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. unchainedlabs.com [unchainedlabs.com]

- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nathan.instras.com [nathan.instras.com]

- 9. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-biostructure.com [creative-biostructure.com]

Technical Monograph: Tilorone Dihydrochloride (DEAE-F)

CAS 27591-69-1 | Research Grade Specifications & Application Framework

Part 1: Core Directive & Chemical Identity

Editorial Note: This guide addresses Tilorone Dihydrochloride , frequently referenced in chemical catalogs under the synonym DEAE-F (2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride).

CRITICAL DISTINCTION: Do not confuse CAS 27591-69-1 (Tilorone) with DEAE-Dextran (CAS 9015-73-0), a transfection reagent. While both contain diethylaminoethyl moieties, Tilorone is a synthetic small molecule fluorenone derivative used primarily for interferon induction and antiviral research, whereas DEAE-Dextran is a cationic polymer.

1.1 Technical Specifications (Research Grade)

The following specifications define the acceptance criteria for high-purity research-grade Tilorone Dihydrochloride.

| Parameter | Specification | Notes |

| Chemical Name | Tilorone Dihydrochloride | Synonyms: DEAE-F, Amixin, Tilorone HCl |

| CAS Number | 27591-69-1 | Definitive identifier |

| Molecular Formula | C₂₅H₃₄N₂O₃[1][2][3][4][5] · 2HCl | Dihydrochloride salt form |

| Molecular Weight | 483.47 g/mol | Free base MW: ~410.5 g/mol |

| Appearance | Orange-yellow crystalline powder | Distinctive fluorenone chromophore |

| Purity (HPLC) | ≥ 98.0% | Critical for biological assays to avoid toxicity from synthesis byproducts |

| Solubility (Water) | ~10–25 mg/mL | Requires heating/sonication; pH dependent |

| Solubility (DMSO) | ≥ 25 mg/mL | Preferred solvent for stock solutions |

| Melting Point | 230–234°C | Decomposition often occurs near MP |

| Loss on Drying | ≤ 0.5% | Hygroscopic; store desicated |

| Storage | -20°C (Solid) | Protect from light and moisture |

Part 2: Solubilization & Handling Strategies (Trustworthiness)

Tilorone Dihydrochloride is amphiphilic but can be difficult to solubilize in aqueous buffers at neutral pH due to the hydrophobicity of the fluorenone core. Improper solubilization is the primary cause of inconsistent in vitro data.

2.1 Optimized Solubilization Protocol

Objective: Create a stable, precipitate-free stock solution for cell culture.

Method A: DMSO Stock (Preferred for In Vitro)

-

Weighing: Weigh 10 mg of Tilorone Dihydrochloride into a sterile amber glass vial (light sensitive).

-

Dissolution: Add 400 µL of high-grade DMSO (Dimethyl sulfoxide).

-

Sonication: Sonicate in a water bath at 37°C for 5–10 minutes until the orange powder is fully dissolved.

-

Dilution: Dilute to final volume (e.g., 10 mL for 1 mg/mL) with pre-warmed culture media or PBS dropwise while vortexing.

-

Note: If precipitation occurs upon adding PBS, add a co-solvent like PEG300 (40%) or Tween-80 (5%) before the aqueous phase.

-

Method B: Aqueous Stock (For In Vivo) For animal studies where DMSO must be minimized:

-

Dissolve Tilorone in 10% DMSO .

-

Add 40% PEG300 (Polyethylene glycol).

-

Bring to volume with 45% Saline (0.9% NaCl) .

-

Result: A clear, stable solution at ~2.5 mg/mL suitable for IP injection or oral gavage.

-

Part 3: Mechanism of Action (Expertise & Logic)

Tilorone is a potent inducer of Interferon (IFN) , specifically Type I (IFN-α/β). Unlike direct antivirals that target viral polymerases, Tilorone acts on the host innate immune system.

Mechanistic Pathway:

-

Lysosomotropic Accumulation: Tilorone is a cationic amphiphile.[7] It crosses cell membranes and accumulates in acidic endosomes/lysosomes, raising the pH (similar to Chloroquine).

-

Pattern Recognition Receptor (PRR) Activation:

-

RIG-I / STING: Evidence suggests Tilorone triggers the RIG-I-like receptor pathway or the STING pathway by mimicking dsDNA or stabilizing viral RNA intermediates, leading to IRF3/7 phosphorylation.

-

TLR Activation: Some studies implicate Toll-Like Receptor 7 (TLR7) modulation.[8]

-

-

Interferon Signaling: Activated IRFs translocate to the nucleus, driving the transcription of Interferon Stimulated Genes (ISGs) and secretion of IFN-α/β.

Visualization: Tilorone Signaling Cascade

Figure 1: Putative mechanism of action for Tilorone-induced interferon synthesis. The drug accumulates in endosomes, triggering PRRs (RIG-I/STING) that activate transcription factors IRF3/7 and NF-κB.

Part 4: Experimental Protocols (Authoritative Grounding)

4.1 In Vitro Antiviral Assay (CPE Inhibition)

This protocol validates the biological activity of Tilorone against cytopathic viruses (e.g., Influenza, Chikungunya, or MERS-CoV surrogates).[9]

Reagents:

-

Vero 76 or Huh7 cells.[10]

-

Tilorone stock (10 mM in DMSO).

-

Virus stock (MOI 0.1).

-

CellTiter-Glo or Crystal Violet.

Workflow:

-

Seeding: Plate cells (10,000/well) in 96-well plates; incubate 24h.

-

Treatment: Prepare serial dilutions of Tilorone (0.1 µM to 100 µM) in maintenance media (2% FBS).

-

Control: Vehicle (DMSO) equivalent.

-

-

Infection: Add virus at MOI 0.1 to treated wells.

-

Note: Tilorone can be added 2h pre-infection (prophylactic) or 1h post-infection (therapeutic). Pre-treatment typically yields lower EC50 values due to IFN induction time lag.

-

-

Incubation: Incubate for 48–72h (virus dependent).

-

Readout: Measure cell viability. Calculate EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%).

-

Target Criteria: Research grade Tilorone should exhibit EC50 < 10 µM for sensitive strains (e.g., CHIK, Ebola).

-

4.2 In Vivo Interferon Induction (Mouse Model)

To verify systemic immunomodulation.[11]

Protocol:

-

Animals: BALB/c mice (n=5 per group).

-

Administration: Oral gavage (PO).

-

Dose: 250 mg/kg (High dose for max induction) or 50 mg/kg (Therapeutic range).

-

Vehicle: Saline or PBS (Tilorone is orally bioavailable).

-

-

Sampling: Collect serum at 12h, 24h, and 48h post-administration.

-

Analysis: ELISA for IFN-α and IFN-γ.

-

Expected Result: Peak serum IFN levels typically occur at 18–24 hours post-dose, distinguishing Tilorone from rapid inducers like Poly(I:C).

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for validating Tilorone antiviral efficacy in cell culture.

Part 5: References

-

Ekins, S., et al. (2020). Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses.[12] Antimicrobial Agents and Chemotherapy.[13]

-

Stringfellow, D. A., & Glasgow, L. A. (1972). Tilorone Hydrochloride: an Oral Interferon-Inducing Agent.[13] Antimicrobial Agents and Chemotherapy.[13]

-

MedChemExpress. Tilorone Dihydrochloride Product Specifications and Solubility.

-

PubChem. Tilorone Dihydrochloride Compound Summary (CID 33958). National Library of Medicine.

-

Santa Cruz Biotechnology. Tilorone Dihydrochloride (DEAE-F) Safety Data Sheet.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthetic agonists of Toll-like receptors 7, 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tilorone Hydrochloride | C25H36Cl2N2O3 | CID 33958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | TLR Agonists as Modulators of the Innate Immune Response and Their Potential as Agents Against Infectious Disease [frontiersin.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Deae-F vs. Tilorone: Nomenclature, Chemistry, and Biological Application

Executive Summary: The Nomenclature Resolution

In the field of small-molecule antiviral research, the terms Tilorone and DEAE-F appear frequently, often leading to ambiguity regarding their distinctness.[1]

Core Directive: This guide serves as a definitive clarification: DEAE-F and Tilorone are the same chemical entity.

-

Tilorone is the International Nonproprietary Name (INN) for the pharmaceutical agent.[1]

-

DEAE-F is the chemical shorthand (acronym) derived from its structural components: Bis-DEAE-Fluorenone (2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one).[1]

This whitepaper deconstructs the chemical identity, synthesizes the historical context of the nomenclature, and provides validated protocols for the synthesis and biological assessment of this potent interferon inducer.[1]

Chemical Identity & Nomenclature Analysis

The dual nomenclature arises from the divergence between pharmaceutical naming conventions (Tilorone) and structural chemical descriptions (DEAE-F) used in early 1970s literature.[1]

Comparative Nomenclature Table

| Attribute | Specification |

| INN Name | Tilorone |

| Chemical Acronym | DEAE-F (Bis-D iE thylA minoE thyl-F luorenone) |

| IUPAC Name | 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one |

| CAS (Dihydrochloride) | 27591-69-1 (Most common experimental form) |

| CAS (Free Base) | 27591-97-5 |

| Research Code | RMI 10,008DA |

| Trade Names | Amixin, Lavomax (Russia/Ukraine) |

| Molecular Formula | C₂₅H₃₄N₂O₃[1] · 2HCl |

| Molecular Weight | 483.47 g/mol (Dihydrochloride salt) |

Structural Logic Visualization

The term "DEAE-F" is a direct translation of the molecule's pharmacophore architecture.[1] The following diagram illustrates the logical assembly of the name from the chemical structure.

Figure 1: The "DEAE-F" acronym maps directly to the two DiEthylAminoEthoxy chains attached to the Fluorenone backbone.[1]

Mechanism of Action: The Intercalation-Induction Axis[1]

Tilorone (DEAE-F) is unique among small molecules for its ability to induce interferon (IFN) orally.[1] Its mechanism relies heavily on its structural planarity, allowing it to interact with nucleic acids.[1]

Mechanistic Pathway

The drug functions as a broad-spectrum antiviral by triggering the host's innate immune response rather than directly inhibiting viral enzymes.[1]

Figure 2: Pharmacodynamic pathway of Tilorone from oral intake to interferon induction.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Tilorone dihydrochloride salt (CAS 27591-69-1).

Chemical Synthesis (Williamson Ether Synthesis)

This protocol synthesizes Tilorone from the 2,7-dihydroxy-9-fluorenone precursor.[1][2]

Reagents:

Protocol:

-

Dissolution: In a 2L round-bottom flask, suspend 100 g (0.47 mol) of 2,7-dihydroxy-9-fluorenone in 1.5 L of Toluene.

-

Base Activation: Add 225 g (4.01 mol) of KOH dissolved in 320 mL of water.

-

Addition: Add 300 g (1.74 mol) of 2-diethylaminoethyl chloride hydrochloride.

-

Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 24 hours .

-

Separation: Cool to room temperature. Separate the organic toluene layer.[1]

-

Wash: Wash the organic layer with 3 mol/L aqueous KOH (500 mL) to remove unreacted phenols.[1]

-

Acidification: Concentrate the toluene layer to dryness.[1] Dissolve residue in anhydrous ethanol. Bubble gaseous HCl through the solution to pH 3.0 to precipitate the dihydrochloride salt.[1]

-

Recrystallization: Recrystallize from ethanol to yield orange-yellow needles (Tilorone 2HCl).

In Vivo Interferon Induction Assay (Murine Model)

Tilorone is species-specific; it is highly active in mice but shows low activity in primates/humans regarding direct high-titer IFN induction, though it retains immunomodulatory effects.[1]

Objective: Quantify serum interferon levels post-oral gavage.

Materials:

-

Test System: CD-1 or BALB/c mice (Female, 6–8 weeks).[1]

-

Compound: Tilorone dihydrochloride dissolved in sterile water or PBS.[1]

-

Dose: 250 mg/kg (Standard induction dose).[1]

Workflow:

-

Administration: Administer Tilorone (0.2 mL volume) via oral gavage to the test group (n=5). Administer PBS to the control group.[1]

-

Time Course: Tilorone exhibits a delayed response compared to poly(I:C).[1]

-

Sampling Points: 12 hours, 18 hours, 24 hours post-administration.[1]

-

-

Collection: Euthanize mice at designated time points. Collect whole blood via cardiac puncture; separate serum.[1]

-

Quantification:

-

Validation Criteria:

References

-

PubChem. Tilorone Hydrochloride (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Ekins, S., et al. (2020).[1] Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses.[1][8] Antimicrobial Agents and Chemotherapy.[1] [Link]

-

Chandra, P., et al. (1977).[1] DNA-Binding Properties of Nonsymmetric Fluorenone Derivatives. FEBS Letters.[1] [Link][1]

-

Kaufman, H. E., et al. (1971).[1] Tilorone hydrochloride: an oral interferon-inducing agent.[1][7] Proceedings of the Society for Experimental Biology and Medicine.[1] [Link]

-

Zhang, Y., et al. (2015).[1] An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity.[1][6] Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

Sources

- 1. watson-int.com [watson-int.com]

- 2. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 3. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 6. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity | MDPI [mdpi.com]

- 7. Tilorone hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Tilorone dihydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 11. Comparison of the ability of small molecular interferon inducers: tilorone and acridine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for In Vitro Cell Culture

Topic: DEAE-Dextran: Solubility, Preparation, and Application for Nucleic Acid Transfection

Introduction: A Foundational Tool for Gene Delivery

For decades, Diethylaminoethyl (DEAE)-Dextran has been a cornerstone of molecular biology, offering a simple, cost-effective, and reproducible method for introducing nucleic acids into cultured mammalian cells.[1][2] It is a polycationic derivative of the glucose polymer dextran. This positive charge is the key to its function, enabling it to interact with the negatively charged phosphate backbone of DNA or RNA. This interaction results in the formation of condensed complexes that can be efficiently taken up by cells.[3]

While newer transfection technologies have emerged, DEAE-Dextran remains highly relevant, particularly for transient expression studies, such as promoter and enhancer analysis, and for routine protein overexpression where establishing stable cell lines is not required.[1] Its primary advantages are its simplicity, low cost, and the extensive body of literature supporting its use across a wide variety of cell lines.[2][4] However, researchers must be cognizant of its potential for cytotoxicity at higher concentrations and that its efficiency can be cell-type dependent.[3][5] This guide provides a comprehensive framework for the solubilization, preparation, and application of DEAE-Dextran, emphasizing the principles that ensure experimental success and reproducibility.

A note on nomenclature: The term "DEAE-F" or "DEAE-Ficoll" is not standard in cell culture literature. Ficoll® is a distinct, neutral, highly branched sucrose polymer primarily used for creating density gradients to separate cells.[6] This guide will focus on the well-established reagent, DEAE-Dextran, which is used for transfection.

The Mechanism: Electrostatic Condensation and Endocytosis

The efficacy of DEAE-Dextran as a transfection agent is rooted in fundamental electrostatic interactions. The process can be understood in two main stages:

-

Complex Formation: The positively charged DEAE-Dextran polymer binds to the negatively charged nucleic acid molecules (e.g., plasmid DNA). This binding neutralizes the negative charges and condenses the nucleic acid into small, compact complexes, often called "polyplexes". A slight excess of DEAE-Dextran in the mixture results in a net positive charge on the surface of these complexes.[3]

-

Cellular Uptake: The positively charged polyplexes are attracted to the negatively charged surface of the cell's plasma membrane. This interaction facilitates their uptake into the cell through endocytosis.[3] Once inside the endosome, a portion of the nucleic acid must escape into the cytoplasm to become biologically active (e.g., for a plasmid to be transcribed in the nucleus). The efficiency of this "endosomal escape" is a critical, and often limiting, factor in the overall success of the transfection. Some protocols include agents like chloroquine to inhibit lysosomal degradation of the DNA, thereby increasing transfection efficiency.[7]

Caption: Mechanism of DEAE-Dextran mediated transfection.

Solubility Characteristics and Stock Solution Preparation

Properly preparing a sterile, stable stock solution of DEAE-Dextran is the most critical step for achieving consistent transfection results. DEAE-Dextran is a large polymer and requires care to dissolve completely.

Core Principles of Dissolution:

-

Slow Addition: DEAE-Dextran powder should be added to the solvent slowly and in small portions while the solution is being stirred continuously. This prevents the formation of large, gelatinous clumps that are very difficult to dissolve.[6][8]

-

Solvent Choice: The most common solvents are nuclease-free water or a buffered saline solution such as Tris-Buffered Saline (TBS). Using a buffer helps maintain a stable pH.

-

Temperature: Dissolution can be aided by gentle warming (e.g., to 37°C), but excessive heat should be avoided.[9]

-

pH Stability: DEAE-Dextran solutions are stable at neutral or slightly alkaline pH. Avoid acidic conditions (pH < 6.0), which can lead to hydrolysis of the dextran polymer over time.[6]

Detailed Protocol: Preparation of a 10 mg/mL DEAE-Dextran Stock Solution

Materials:

-

DEAE-Dextran powder (select a molecular weight appropriate for your application, typically ~500,000 Da)

-

Nuclease-free water or sterile 1x TBS (pH 7.4)

-

Sterile magnetic stir bar and stir plate

-

Sterile glass beaker or bottle

-

Sterile 0.22 µm syringe filter or autoclaving equipment

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of DEAE-Dextran powder. For a 50 mL solution at 10 mg/mL, you will need 500 mg (0.5 g).

-

Solvent Preparation: Add a sterile magnetic stir bar to a sterile beaker or bottle. Measure out approximately 80% of the final desired volume of solvent (e.g., 40 mL of nuclease-free water for a 50 mL final volume).

-

Dissolution: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed to create a vortex. Slowly add the weighed DEAE-Dextran powder to the side of the vortex in small increments.

-

Expert Tip: Do not dump the powder in all at once. Be patient and allow each addition to disperse before adding the next. This is the key to preventing clumping.

-

-

Complete Solubilization: Continue stirring, covered, at room temperature or 37°C until the powder is fully dissolved. This may take 1-2 hours. The final solution should be clear to slightly hazy.[6]

-

Volume Adjustment: Once dissolved, transfer the solution to a sterile graduated cylinder and add solvent to reach the final desired volume (e.g., 50 mL). Mix thoroughly.

-

Sterilization:

-

Method A (Autoclaving): DEAE-Dextran solutions can be sterilized by autoclaving at 110-115°C for 30 minutes.[6][8] Ensure the pH is neutral before autoclaving. This is often the preferred method for high concentrations.

-

Method B (Filtration): For smaller volumes or lower concentrations, sterile filter the solution through a 0.22 µm syringe filter. This method can be difficult with high-concentration, viscous solutions.

-

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store frozen at -20°C. Stored this way, the solution is stable for at least one year. Avoid repeated freeze-thaw cycles.

Quantitative Parameters for Application

The optimal conditions for DEAE-Dextran transfection are highly dependent on the cell line and plasmid used.[4] The following table provides a starting point for optimization.

| Parameter | Recommended Range / Value | Notes |

| DEAE-Dextran MW | ~500,000 Da | Higher MW can be more efficient but also more toxic. |

| Stock Solution Conc. | 1 - 10 mg/mL | Higher concentrations can be difficult to dissolve and filter. |

| Working Concentration | 10 - 100 µg/mL | Must be optimized for each cell type to balance efficiency and cytotoxicity.[10] |

| Plasmid DNA Conc. | 0.5 - 2 µg per 1x10⁵ cells | This should also be optimized.[10] |

| Ratio (DEAE:DNA) | 2:1 to 10:1 (w/w) | The ratio is a critical parameter for optimization.[5] |

| Cell Confluency | 60 - 80% | Cells should be in an active growth phase.[11] |

| Incubation Time | 30 minutes - 4 hours | Longer incubation can increase uptake but also toxicity. |

| Storage (Stock) | -20°C | Avoid repeated freeze-thaw cycles. |

Experimental Workflow: Transient Transfection of Adherent Cells

This protocol provides a self-validating workflow for optimizing and performing a transient transfection.

Sources

- 1. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. novapublishers.com [novapublishers.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]

- 6. Ficoll® 400 for Gradient Centrifugation [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. ajmb.org [ajmb.org]

- 11. Optimize Transfection of Cultured Cells [promega.com]

preparing Deae-F stock solution in DMSO vs water

Application Note & Protocol

Title: Preparation of DEAE-F Stock Solutions: A Comparative Guide to Using DMSO vs. Water

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate preparation of stock solutions is a foundational requirement for reproducible and reliable experimental results in drug discovery and biomedical research. The choice of solvent—primarily between a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a universal aqueous solvent like water—can profoundly impact compound solubility, stability, and downstream assay performance. This guide provides a detailed comparative analysis and step-by-step protocols for preparing stock solutions of "DEAE-F," a representative small molecule containing a diethylaminoethyl (DEAE) functional group. We explore the underlying chemical principles that govern the choice of solvent, offer field-proven best practices for preparation and storage, and provide a decision-making framework to help researchers select the optimal solvent for their specific application.

Introduction: The Critical Role of the Solvent

The diethylaminoethyl (DEAE) moiety is a common functional group in biologically active molecules, imparting specific charge and solubility characteristics. "DEAE-F" serves here as a model compound representing a class of molecules whose experimental behavior is highly dependent on proper solubilization. An improperly prepared stock solution can lead to several critical errors, including:

-

Underestimation of compound potency due to precipitation.[1]

-

Inaccurate structure-activity relationships (SAR).[1]

-

High variability between experiments.[1]

-

False-negative results in high-throughput screening (HTS) campaigns.

The decision to use DMSO versus water is not arbitrary; it is a calculated choice based on the physicochemical properties of the compound and the requirements of the biological system under investigation.

Why DMSO? Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and non-polar organic molecules, making it a workhorse in drug discovery.[2] Its utility stems from its ability to act as a "vehicle" to introduce poorly water-soluble compounds into aqueous assay buffers at low final concentrations.[3]

Why Water? Water is the most biologically compatible solvent. When a compound has sufficient aqueous solubility, water (or a buffer) is the preferred solvent as it eliminates the potential for solvent-induced artifacts and cytotoxicity.[4] For compounds with ionizable groups like the tertiary amine in the DEAE moiety, solubility in water can often be significantly enhanced by adjusting the pH.[5]

Preparing DEAE-F Stock Solution in DMSO

DMSO is often the first choice for creating high-concentration stock solutions (e.g., 10-30 mM) for compound libraries.[1] This allows for minimal volume addition to the final assay, thereby reducing the final solvent concentration.

2.1. Rationale and Key Considerations

-

Solubility: DMSO's strong hydrogen bond accepting capability and large dipole moment make it an excellent solvent for a wide range of organic molecules that are insoluble in water.[2]

-

Stability: By excluding water, DMSO can prevent the hydrolysis of sensitive functional groups like esters, which are unstable in aqueous solutions.[6][7]

-

Downstream Compatibility: The final concentration of DMSO in cell-based assays is critical. Most cell lines can tolerate DMSO concentrations of 0.1% to 0.5% without significant toxic effects.[4][8] However, primary cells or sensitive cell lines may show toxicity even at concentrations below 0.1%.[8][9] It is imperative to always run a vehicle control (assay medium + equivalent % DMSO) to account for any solvent effects.

2.2. Protocol for Preparing 10 mM DEAE-F Stock in DMSO

This protocol is a self-validating system designed to ensure complete dissolution and accurate concentration.

Materials:

-

DEAE-F (solid powder)

-

Anhydrous, sterile DMSO (e.g., cell culture grade)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator water bath (optional)

Calculation: Before starting, calculate the mass of DEAE-F required. The formula is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) [10]

Example: For a 10 mM stock solution of 1 mL (0.001 L) of DEAE-F (assume MW = 350 g/mol ): Mass = 0.010 mol/L * 350 g/mol * 0.001 L = 0.0035 g = 3.5 mg

Step-by-Step Procedure:

-

Weighing: Accurately weigh 3.5 mg of DEAE-F powder and transfer it to a sterile vial.

-

Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial.[11]

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[11]

-

Visual Inspection (QC Step 1): Hold the vial against a light source. The solution should be completely clear, with no visible particulates or cloudiness. If particulates remain, proceed to the next step.

-

Sonication (Optional): Place the vial in a sonicator water bath for 5-10 minutes to aid dissolution.[11] Gentle warming to 37°C can also be attempted, but be cautious of compound degradation.[11]

-

Final Inspection (QC Step 2): Re-inspect the solution. If it is not perfectly clear, the compound may not be soluble at 10 mM, or the stock may be supersaturated. Consider preparing a lower concentration stock.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can cause compound precipitation, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL).[11][12] Store aliquots at -20°C or -80°C in desiccated conditions. The presence of even small amounts of absorbed water can significantly decrease compound solubility in DMSO upon freezing.[12]

Preparing DEAE-F Stock Solution in Water

For compounds with sufficient solubility, an aqueous stock solution is ideal for biological assays. The DEAE group contains a tertiary amine, which can be protonated at acidic or neutral pH, increasing its polarity and aqueous solubility.[5]

3.1. Rationale and Key Considerations

-

Biocompatibility: Water is non-toxic to cells, eliminating the need for vehicle controls related to solvent cytotoxicity.[4]

-

pH Dependence: The solubility of molecules with ionizable groups like amines is highly dependent on pH. The tertiary amine on DEAE-F will be protonated and more soluble at a pH below its pKa (typically ~9-10). Therefore, using a slightly acidic buffer (e.g., pH 5-6) or sterile water (which is often slightly acidic) can be beneficial.

-

Stability Concerns: Compounds with hydrolytically labile groups (e.g., esters, amides) may degrade over time in aqueous solutions.[6][13] Aqueous stocks are generally considered less stable than DMSO stocks and should be prepared fresh or stored for shorter periods.

-

Bacterial Growth: Unlike DMSO, aqueous solutions can support bacterial growth.[14] Always use sterile water or buffer and sterile techniques.

3.2. Protocol for Preparing 10 mM DEAE-F Stock in Water/Buffer

Materials:

-

DEAE-F (solid powder)

-

Sterile, purified water (e.g., Milli-Q or WFI) or a sterile buffer (e.g., 50 mM MES, pH 6.0)

-

Calibrated analytical balance

-

Sterile conical tubes or glass vials

-

pH meter (for buffered solutions)

-

Vortex mixer and/or magnetic stir plate

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required mass of DEAE-F (e.g., 3.5 mg for 1 mL of 10 mM stock) and transfer to a sterile tube.

-

Solvent Addition: Add approximately 80% of the final desired volume of sterile water or buffer (e.g., 800 µL for a final volume of 1 mL).

-

Dissolution: Vortex or stir the solution until the solid is fully dissolved. This may take longer than in DMSO.

-

Visual Inspection (QC Step 1): Check for complete clarity. If the solution is cloudy or contains particulates, the compound may have reached its solubility limit. Gentle warming or sonication can be attempted.[15]

-

pH Adjustment (If using unbuffered water): If solubility is poor, the addition of a small amount of dilute acid (e.g., 1 M HCl) dropwise can protonate the DEAE amine and improve solubility. Monitor the pH to ensure it remains within a range compatible with your downstream assay.

-

Volume Adjustment (QS): Once the compound is fully dissolved, add the solvent to reach the final desired volume (e.g., bring the volume up to 1 mL). This ensures the final concentration is accurate.

-

Sterilization (Optional): If needed for long-term storage or sensitive cell culture, sterile-filter the final solution through a 0.22 µm syringe filter. Ensure the filter material is compatible with your compound.

-

Aliquoting and Storage: Aliquot into single-use sterile tubes and store at -20°C. For many compounds, storage at -80°C is preferred to slow degradation. Avoid repeated freeze-thaw cycles.

Comparative Analysis and Decision Guide

The choice of solvent is a critical experimental parameter. The table below summarizes the key differences to guide your decision.

| Feature | DMSO | Water / Aqueous Buffer |

| Solubilizing Power | High for a wide range of organic molecules.[2] | Variable , highly dependent on compound polarity and ionizable groups. |

| Biocompatibility | Low . Can be cytotoxic at concentrations >0.5%.[8] | High . Generally non-toxic and biologically inert.[4] |

| Stock Concentration | Typically allows for high concentrations (10-100 mM). | Often limited to lower concentrations . |

| Compound Stability | Generally high . Protects against hydrolysis. | Lower . Risk of hydrolysis for sensitive functional groups.[6] |

| Handling | Hygroscopic; must be kept anhydrous to maintain solubility.[12] | Requires sterile technique to prevent microbial growth.[14] |

| Ideal Use Case | High-throughput screening, primary stocks for poorly soluble compounds.[16] | Soluble compounds for cell-based assays, in vivo studies. |

Decision-Making Workflow

To select the appropriate solvent, consider the following workflow:

Caption: Solvent selection workflow for DEAE-F stock preparation.

References

-

Drug Solubility in Water and Dimethylsulfoxide | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved February 3, 2026, from [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Chemspace. Retrieved February 3, 2026, from [Link]

-

Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

-

The difference between dissolving chemicals in DMSO or water ? (2022, February 20). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nexcelom Bioscience. Retrieved February 3, 2026, from [Link]

-

Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved February 3, 2026, from [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Diethylaminoethyl cellulose. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. Retrieved February 3, 2026, from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central (PMC). Retrieved February 3, 2026, from [Link]

-

15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central (PMC). Retrieved February 3, 2026, from [Link]

-

Preparation schemes. (n.d.). PLA 3.0 Knowledge Center. Retrieved February 3, 2026, from [Link]

-

Deae-cellulose | C12H22O11. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

hydrolysis of esters. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]

-

Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved February 3, 2026, from [Link]

-

Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. (n.d.). Arkivoc. Retrieved February 3, 2026, from [Link]

-

Diethylethanolamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved February 3, 2026, from [Link]

-

Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (n.d.). Iranian Journal of Blood and Cancer. Retrieved February 3, 2026, from [Link]

-

(PDF) Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

-

DEAE Cellulose | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved February 3, 2026, from [Link]

-

High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (2019, May 10). MDPI. Retrieved February 3, 2026, from [Link]

-

Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved February 3, 2026, from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

-

What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Diethylethanolamine | C6H15NO. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

DIETHYLAMINOETHANOL. (n.d.). Ataman Kimya. Retrieved February 3, 2026, from [Link]

-

DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved February 3, 2026, from [Link]

-

Hydrolysis of esters - Mechanisms. (2021, December 28). YouTube. Retrieved February 3, 2026, from [Link]

-

17.4: Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. lifetein.com [lifetein.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

Application Notes and Protocols for Oral Administration of DEAE-Dextran in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the oral administration of Diethylaminoethyl-Dextran (DEAE-Dextran) in murine models. DEAE-Dextran, a polycationic derivative of dextran, has emerged as a versatile tool in biomedical research, demonstrating efficacy as an interferon inducer, a vaccine adjuvant, and a non-viral vector for gene delivery.[1] This document offers a departure from rigid templates, presenting a logically structured narrative that explains the causality behind experimental choices. It is designed to equip researchers with the necessary knowledge to design and execute robust, reproducible, and ethically sound in vivo studies involving the oral delivery of DEAE-Dextran.

Introduction: The Rationale for Oral DEAE-Dextran Administration

DEAE-Dextran's utility in vivo stems from its cationic nature, which facilitates interaction with negatively charged molecules like nucleic acids and cell membranes.[2][3] While traditionally used for in vitro transfection, its application has expanded to in vivo models, with oral administration offering a non-invasive and often clinically relevant route of delivery.

The primary applications for oral DEAE-Dextran administration in murine models, which will be detailed in this guide, include:

-

Interferon Induction: DEAE-Dextran has been identified as an inducer of interferons, particularly β-interferon, which play a crucial role in antiviral and anti-tumor immunity.[4] Oral delivery provides a systemic approach to stimulate the innate immune system.

-

Vaccine Adjuvant: As an adjuvant, DEAE-Dextran can enhance the immunogenicity of co-administered antigens, promoting a more robust and sustained immune response.[1] The oral route is particularly relevant for mucosal vaccines.

-

Gene Delivery: The ability of DEAE-Dextran to form complexes with nucleic acids allows for their protection and potential delivery to cells of the gastrointestinal tract and beyond.[2][3]

This guide will provide detailed, step-by-step protocols for each of these applications, underpinned by scientific principles and safety considerations.

Foundational Knowledge: Understanding DEAE-Dextran's in vivo Behavior

Successful oral administration protocols are built upon a solid understanding of the agent's properties. Studies in rats have shown that orally administered DEAE-Dextran is largely resistant to enzymatic degradation in the small intestine and by the colonic bacterial flora.[5] This stability is crucial for its pharmacological activity.[5] Furthermore, it has been observed to accelerate small intestinal transit.[5]

A 28-day repeated-dose oral toxicity study in mice concluded that DEAE-Dextran is a safe agent for oral administration, showing no significant cardiac, hepatic, renal, gastrointestinal, lymphatic, or reproductive system toxicity.[4] However, it is crucial to note that a retraction notice has been issued for this study, and researchers should interpret the findings with caution.[6]

Core Protocols: Preparation and Administration

This section provides the fundamental procedures for preparing DEAE-Dextran solutions and administering them via oral gavage.

Preparation of DEAE-Dextran Solution for Oral Gavage

The proper preparation of the DEAE-Dextran solution is critical for accurate dosing and animal safety.

Materials:

-

DEAE-Dextran powder (select molecular weight appropriate for the application)

-

Distilled water or Phosphate-Buffered Saline (PBS), sterile

-

Sterile container

-

Autoclave

Protocol:

-

In a suitable sterile container, add the desired amount of DEAE-Dextran powder to 80% of the final volume of distilled water or PBS. For example, to prepare a 50 mg/mL solution, add 5 g of DEAE-Dextran to 80 mL of solvent.

-

Stir the solution to dissolve the powder. Gentle heating may be applied if necessary.

-

Add the solvent to reach the final desired volume.

-

Sterilize the solution by autoclaving for 20 minutes at 15 psi (1.05 kg/cm2 ) on a liquid cycle.[7] Autoclaving also aids in the complete dissolution of the polymer.[7]

-

Allow the solution to cool to room temperature before use.

-

Store the sterile solution at 4°C for long-term storage.

Standard Operating Procedure for Oral Gavage in Mice

Oral gavage is the most common and precise method for oral administration of liquids to rodents.[8]

Materials:

-

Appropriately sized gavage needles (18-22 gauge for adult mice, with a ball-tip for safety)[9][10]

-

Syringes (1 mL)

-

Prepared DEAE-Dextran solution

-

Animal scale

Protocol:

-

Animal Handling and Restraint:

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[8]

-

Gently insert the ball-tipped gavage needle into the side of the mouth, avoiding the front teeth.[11]

-

Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus.[9] The mouse may exhibit a swallowing reflex.

-

Crucially, never force the needle. If resistance is met, withdraw the needle and reposition.[8][9] Resistance may indicate entry into the trachea.[12]

-

-

Substance Administration:

-

Post-Administration Monitoring:

-

Withdraw the needle gently and return the mouse to its cage.

-

Observe the animal for at least 15 minutes for any signs of distress, such as difficulty breathing, gasping, or leakage of the substance from the mouth or nose.[10]

-

Continue to monitor the animals for 12-24 hours post-dosing for any adverse effects.[10]

-

Workflow for Oral Gavage:

Caption: A streamlined workflow for the oral gavage of DEAE-Dextran in mice.

Application-Specific Protocols

This section provides detailed protocols for the three primary applications of oral DEAE-Dextran in murine models.

Protocol for Interferon Induction

Rationale: DEAE-Dextran can stimulate the production of interferons, which have potent immunomodulatory effects. This protocol is designed for studies investigating the anti-tumor or antiviral effects of systemically induced interferons.

Dosage and Administration Schedule:

| Parameter | Recommendation | Rationale |

| Dosage | 100 mg/kg body weight | Based on effective doses used in rodent cancer models.[13] |

| Frequency | Daily or every other day | To maintain elevated interferon levels. |

| Duration | 7-28 days | Dependent on the experimental model and endpoint. |

| Vehicle | Sterile distilled water or PBS | Inert and safe for oral administration. |

Experimental Protocol:

-

Prepare a sterile solution of DEAE-Dextran in distilled water or PBS at a concentration that allows for the administration of 100 mg/kg in a volume of 5-10 mL/kg.

-

Administer the DEAE-Dextran solution to the mice via oral gavage following the standard procedure outlined in section 3.2.

-

For the control group, administer an equal volume of the vehicle (distilled water or PBS).

-

At the desired time points, collect blood or tissue samples to measure interferon levels (e.g., using ELISA or qPCR) and assess downstream effects.

Expected Outcomes:

-

Increased systemic levels of β-interferon.

-

Modulation of immune cell populations.

-

Inhibition of tumor growth or viral replication, depending on the model.

Protocol for Use as a Vaccine Adjuvant

Rationale: DEAE-Dextran can enhance the immune response to orally administered vaccines by improving antigen uptake and presentation.

Dosage and Administration Schedule:

| Parameter | Recommendation | Rationale |

| DEAE-Dextran Dosage | 10-50 mg/kg body weight | Lower doses are often sufficient for adjuvant effects. |

| Antigen Dosage | As determined by the specific vaccine | |

| Formulation | Co-administration of DEAE-Dextran and antigen | To ensure simultaneous delivery to the immune system. |

| Frequency | Single or prime-boost immunizations | Dependent on the vaccination strategy. |

| Vehicle | Sterile PBS or other suitable buffer | Must be compatible with the antigen. |

Experimental Protocol:

-

Prepare a sterile solution containing both the DEAE-Dextran and the vaccine antigen in a suitable buffer. The final concentration should allow for the administration of the desired doses in a volume of 5-10 mL/kg.

-

Administer the DEAE-Dextran/antigen formulation to the mice via oral gavage.

-

Include control groups receiving only the antigen, only DEAE-Dextran, or the vehicle.

-

At appropriate time points post-immunization, collect blood samples to measure antigen-specific antibody titers (e.g., IgG and IgA) and assess cellular immune responses (e.g., T-cell proliferation or cytokine production).

Expected Outcomes:

-

Enhanced antigen-specific antibody responses, particularly mucosal IgA.

-

Increased T-cell responses.

-

Improved protection against subsequent challenge with the pathogen.

Protocol for Oral Gene Delivery

Rationale: DEAE-Dextran can form complexes with DNA or RNA, protecting them from degradation in the gastrointestinal tract and facilitating their uptake by cells.[2]

Mechanism of DEAE-Dextran Mediated Gene Delivery:

Caption: The electrostatic interaction between cationic DEAE-Dextran and anionic nucleic acids forms a complex that facilitates cellular uptake and subsequent gene expression.

Dosage and Administration Schedule:

| Parameter | Recommendation | Rationale |

| DEAE-Dextran:Nucleic Acid Ratio | 10:1 to 50:1 (w/w) | To ensure efficient complex formation and a net positive charge. |

| Nucleic Acid Dosage | 1-5 mg/kg body weight | Dependent on the potency of the genetic material. |

| Frequency | Single or multiple doses | Dependent on the desired duration of gene expression. |

| Vehicle | Nuclease-free water or buffer | To maintain the integrity of the nucleic acid. |

Experimental Protocol:

-

Prepare the DEAE-Dextran and nucleic acid solutions separately in nuclease-free water or a suitable buffer.

-

Gently mix the DEAE-Dextran and nucleic acid solutions at the desired ratio and allow them to incubate at room temperature for 15-30 minutes to allow for complex formation.

-

Administer the DEAE-Dextran/nucleic acid complexes to the mice via oral gavage.

-

Include control groups receiving the naked nucleic acid, DEAE-Dextran alone, or the vehicle.

-

At various time points post-administration, harvest tissues of interest (e.g., intestinal segments, liver) to assess gene expression using methods such as qPCR, western blotting, or reporter gene assays.

Expected Outcomes:

-

Expression of the delivered gene in the target tissues.

-

Therapeutic or biological effects resulting from the expressed protein.

Data Interpretation and Troubleshooting

Data Presentation:

Summarize all quantitative data into clearly structured tables for easy comparison. This includes animal weights, dosages, administration volumes, and experimental readouts (e.g., cytokine levels, antibody titers, gene expression levels).

Troubleshooting Common Issues:

| Issue | Possible Cause | Solution |

| Animal Distress During Gavage | Improper restraint or needle placement | Review and practice proper handling and gavage techniques. Ensure the gavage needle is the correct size and has a smooth, ball-tipped end. |

| Low or Variable Efficacy | Improper solution preparation or administration | Ensure DEAE-Dextran is fully dissolved and the correct dosage is administered. Verify the accuracy of the oral gavage technique. |

| No Observable Effect | Insufficient dosage or frequency | Perform a dose-response study to determine the optimal dosage for your specific application and mouse strain. |

| Adverse Effects | High dosage or animal sensitivity | Reduce the dosage or frequency of administration. Carefully monitor animals for any signs of toxicity. |

Conclusion and Future Directions